molecular formula C9H12N2O2 B1315137 2-(Propylamino)nicotinic acid CAS No. 74611-52-2

2-(Propylamino)nicotinic acid

Cat. No.: B1315137
CAS No.: 74611-52-2
M. Wt: 180.2 g/mol
InChI Key: GYONGVMXQDSGRB-UHFFFAOYSA-N
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Description

2-(Propylamino)nicotinic acid is a chemical compound that belongs to the group of nicotinic acid derivatives. This molecule has garnered significant interest from researchers in various fields, including medicinal chemistry, cancer research, and neuroscience, due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Propylamino)nicotinic acid typically involves the reaction of nicotinic acid with propylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

This method is advantageous due to its scalability and the availability of raw materials .

Chemical Reactions Analysis

Types of Reactions

2-(Propylamino)nicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The propylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may require the use of halogenating agents or other electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

2-(Propylamino)nicotinic acid has a wide range of scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential therapeutic effects in treating various diseases, including cancer and neurological disorders.

    Biology: The compound is used in research to understand its effects on cellular processes and metabolic pathways.

    Industry: The compound is used in the synthesis of other chemical compounds and materials

Mechanism of Action

The mechanism of action of 2-(Propylamino)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating the activity of nicotinic acetylcholine receptors, which are involved in various neuronal activities. This modulation can lead to changes in cellular signaling and metabolic processes, ultimately affecting the physiological functions of the cells .

Comparison with Similar Compounds

Similar Compounds

    Nicotinamide: An amide derivative of nicotinic acid, known for its wide range of biological applications.

    2-Chloro-N-(2-chlorophenyl)nicotinamide: A nicotinamide derivative with antibacterial and antibiofilm properties.

    2-Chloro-N-(3-chlorophenyl)nicotinamide: Another nicotinamide derivative with similar properties.

Uniqueness

2-(Propylamino)nicotinic acid is unique due to its specific propylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-(propylamino)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-2-5-10-8-7(9(12)13)4-3-6-11-8/h3-4,6H,2,5H2,1H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYONGVMXQDSGRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C(C=CC=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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